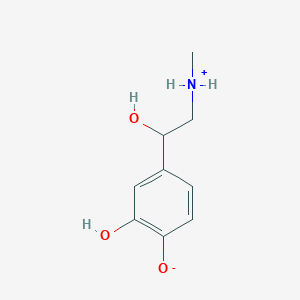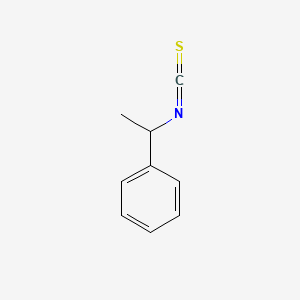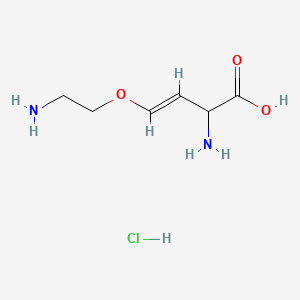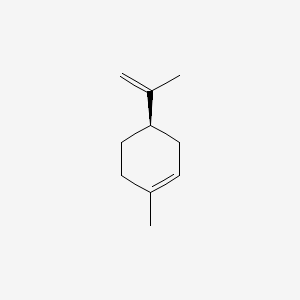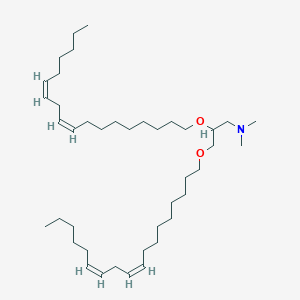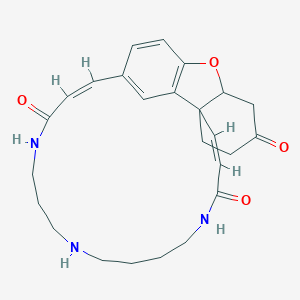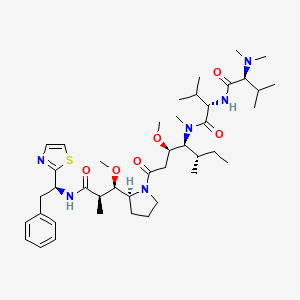
多拉菌素10
描述
Dolastatin 10 is a potent marine-derived pentapeptide isolated from the Indian Ocean mollusk Dolabella auricularia. It contains three unique amino acid residues and has shown significant antitumor activity. Dolastatin 10 can effectively induce apoptosis in various tumor cells at nanomolar concentrations and has been developed into commercial drugs for treating specific lymphomas .
科学研究应用
多拉司他汀 10 具有广泛的科学研究应用:
化学: 用作研究肽合成和修饰的模型化合物。
生物学: 研究其在细胞周期调控和凋亡中的作用。
作用机制
多拉司他汀 10 通过与微管蛋白结合发挥作用,微管蛋白参与微管的形成。这种结合抑制微管组装,导致细胞周期停滞和凋亡。 分子靶标包括β-微管蛋白亚基,所涉及的途径与微管动力学的破坏和凋亡信号的诱导有关 .
类似化合物:
多拉司他汀 15: 另一种海洋来源的肽,具有类似的抗肿瘤活性,但效力低于多拉司他汀 10.
奥利司他汀: 多拉司他汀 10 的合成衍生物,在癌症治疗中具有不同的效力和应用.
长春碱: 一种微管抑制剂,其作用机制不同,但治疗应用类似.
紫杉醇: 另一种用于癌症治疗的微管稳定剂.
独特性: 多拉司他汀 10 的独特性在于其在纳摩尔浓度下的高效力和其诱导多种肿瘤细胞凋亡的能力。 其衍生物,如奥利司他汀,已成功地整合到ADC中,增强了其治疗潜力 .
生化分析
Biochemical Properties
Dolastatin 10 interacts with tubulin, a globular protein that is a key component of the cytoskeleton . It inhibits tubulin polymerization and the binding of vinblastine, maytansine, and vincristine to tubulin . This interaction with tubulin is crucial for its role in biochemical reactions.
Cellular Effects
Dolastatin 10 has significant effects on various types of cells. It can effectively induce apoptosis of lung cancer cells and other tumor cells at nanomolar concentration . It has been shown to be highly lethal to common tumor cells, such as L1210 leukemia cells, small cell lung cancer NCI-H69 cells, and human prostate cancer DU-145 cells .
Molecular Mechanism
The mechanism of action of Dolastatin 10 involves its interaction with tubulin . It inhibits tubulin polymerization and tubulin-dependent GTP hydrolysis and the binding of vinblastine, maytansine, and vincristine to tubulin . This interaction with tubulin is crucial for its antitumor activity.
Temporal Effects in Laboratory Settings
The effects of Dolastatin 10 change over time in laboratory settings. It has been observed that Dolastatin 10 induces marked neutropenia within a week of dosing, and a mild anemia becomes evident 1 week after administering the drug to rats and dogs . These hematologic effects are transient and reverse by study termination .
Dosage Effects in Animal Models
In animal models, the effects of Dolastatin 10 vary with different dosages. The maximum tolerated dose was reached at 300 μg/m² in mice, 450 μg/m² in rats, and ≤400 μg/m² in dogs . Granulocytopenia, the dose-limiting toxicity, was documented in 33% of the patients treated at that dose level .
Metabolic Pathways
It has been found that the principal metabolite detected in in vitro studies of Dolastatin 10 was an N-demethyl derivative .
Transport and Distribution
It has been found that Dolastatin 10 is predominantly bound to α1-acid glycoprotein in plasma .
Subcellular Localization
Its interaction with tubulin, a key component of the cytoskeleton, suggests that it may be localized to areas of the cell where microtubules are abundant .
准备方法
合成路线和反应条件: 多拉司他汀 10 的合成涉及多个步骤,包括其独特氨基酸残基之间肽键的形成。合成路线通常从氨基的保护开始,然后使用碳二亚胺等试剂进行偶联反应。 最终的脱保护步骤产生活性形式的多拉司他汀 10 .
工业生产方法: 由于多拉司他汀 10 的结构复杂,其工业生产具有挑战性。合成化学和生物技术的进步使得多拉司他汀 10 及其衍生物的大规模生产成为可能。 固相肽合成和重组DNA技术等技术被用于提高产量和纯度 .
化学反应分析
反应类型: 多拉司他汀 10 经历各种化学反应,包括:
氧化: 多拉司他汀 10 可以被氧化形成亚砜和砜。
还原: 还原反应可以将多拉司他汀 10 转化为其还原形式。
常用试剂和条件:
氧化: 过氧化氢或间氯过氧苯甲酸等试剂。
还原: 硼氢化钠或氢化铝锂等试剂。
取代: 各种烷基化剂和亲核试剂.
相似化合物的比较
Dolastatin 15: Another marine-derived peptide with similar antitumor activity but less potency compared to Dolastatin 10.
Auristatins: Synthetic derivatives of Dolastatin 10 with varying potencies and applications in cancer therapy.
Vinblastine: A microtubule inhibitor with a different mechanism of action but similar therapeutic applications.
Paclitaxel: Another microtubule-stabilizing agent used in cancer treatment.
Uniqueness: Dolastatin 10 is unique due to its high potency at nanomolar concentrations and its ability to induce apoptosis in a wide range of tumor cells. Its derivatives, such as auristatins, have been successfully incorporated into ADCs, enhancing their therapeutic potential .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68N6O6S/c1-13-28(6)37(47(10)42(52)35(26(2)3)45-40(51)36(27(4)5)46(8)9)33(53-11)25-34(49)48-22-17-20-32(48)38(54-12)29(7)39(50)44-31(41-43-21-23-55-41)24-30-18-15-14-16-19-30/h14-16,18-19,21,23,26-29,31-33,35-38H,13,17,20,22,24-25H2,1-12H3,(H,44,50)(H,45,51)/t28-,29+,31-,32-,33+,35-,36-,37-,38+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDNQWIFNXBECV-VFSYNPLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70911674 | |
| Record name | Dolastatin 10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110417-88-4 | |
| Record name | Dolastatin 10 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110417-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dolastatin 10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110417884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dolastatin 10 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12730 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dolastatin 10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOLASTATIN 10 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EI946JT51X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dolastatin 10 exert its antitumor activity?
A: Dolastatin 10 exerts its antitumor activity primarily by binding to tubulin, a protein crucial for microtubule formation. [, , , , , , , ] Microtubules are essential for cell division, intracellular transport, and maintaining cell shape. [, , , , , , , ]
Q2: What is the specific mechanism by which dolastatin 10 disrupts microtubule dynamics?
A: Dolastatin 10 binds to the "Vinca domain" of tubulin, a region also targeted by vinca alkaloids. [, , , , , , , , , ] This binding inhibits tubulin polymerization, the process by which tubulin subunits assemble into microtubules. [, , , , , , , , , ]
Q3: Does dolastatin 10 binding to tubulin lead to any other cellular effects besides microtubule disruption?
A: Yes, in addition to inhibiting microtubule assembly, dolastatin 10 can induce the formation of tubulin aggregates. [, , ] These aggregates further disrupt microtubule function and can contribute to cell death. [, , ]
Q4: How does dolastatin 10 lead to cell death?
A: Dolastatin 10 primarily induces cell death through apoptosis, a programmed cell death pathway. [, , , ] This process can be triggered by prolonged mitotic arrest caused by microtubule disruption or by direct activation of apoptotic pathways. [, , , ]
Q5: Are there specific proteins involved in dolastatin 10-induced apoptosis?
A: Yes, dolastatin 10 has been shown to modulate the expression and phosphorylation of Bcl-2, an antiapoptotic protein. [, , ] This modulation can shift the balance towards proapoptotic signaling, contributing to cell death. [, , ]
Q6: What is the molecular formula and weight of dolastatin 10?
A: The molecular formula of dolastatin 10 is C50H73N7O10S, and its molecular weight is 952.2 g/mol. [, , ]
Q7: What spectroscopic techniques have been used to characterize dolastatin 10?
A: Dolastatin 10 has been extensively characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [, , , , , ] These techniques have helped elucidate its structure, stereochemistry, and interactions with tubulin. [, , , , , ]
Q8: Have there been any modifications to the structure of dolastatin 10, and how do these modifications affect its activity?
A: Yes, numerous structural modifications of dolastatin 10 have been synthesized to explore structure-activity relationships. [, , , , , , ] Some modifications, particularly those at the C- and N-terminals, have resulted in compounds with comparable or even greater potency than the parent compound. [, , , , , , ]
Q9: Can you provide an example of a successful dolastatin 10 analog and its key structural difference?
A: Auristatin PE (TZT-1027) is a notable example of a successful dolastatin 10 analog. [, , ] It differs from dolastatin 10 by the replacement of the dolaphenine unit with a phenethylamine moiety. [, , ] This modification led to improved pharmacological properties and served as the foundation for several antibody-drug conjugates. [, , ]
Q10: How does the pharmacokinetic profile of dolastatin 10 impact its clinical application?
A: The rapid clearance and extensive metabolism of dolastatin 10 necessitate alternative administration routes or formulation strategies to maintain therapeutic concentrations for extended periods. [, , ]
Q11: What is the range of dolastatin 10's in vitro activity against human cancer cell lines?
A: Dolastatin 10 displays potent in vitro activity against various human cancer cell lines, with IC50 values typically in the picomolar to nanomolar range. [, , , , , , , ]
Q12: Has dolastatin 10 demonstrated efficacy in in vivo models of cancer?
A: Yes, dolastatin 10 has shown efficacy in several in vivo models of cancer, including human tumor xenografts. [, , , , , , ]
Q13: What strategies have been explored to improve the delivery and targeting of dolastatin 10 and its analogs?
A: Antibody-drug conjugates (ADCs) represent a promising strategy to enhance the delivery and targeting of dolastatin 10 analogs. [, , , ] By conjugating potent auristatins to monoclonal antibodies that specifically recognize tumor cells, ADCs can deliver the cytotoxic payload directly to the tumor site, potentially improving efficacy and reducing off-target toxicity. [, , , ]
Q14: Are there any approved ADC drugs that utilize dolastatin 10 derivatives?
A: Yes, there are several FDA-approved ADC drugs that incorporate auristatins as payloads, including Adcetris (brentuximab vedotin) and Polivy (polatuzumab vedotin). [] These ADCs target specific antigens expressed on tumor cells, demonstrating the clinical translation of dolastatin 10 research. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


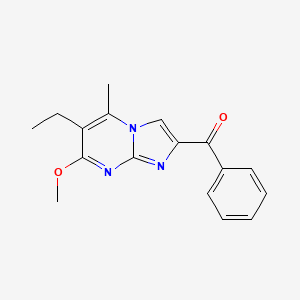
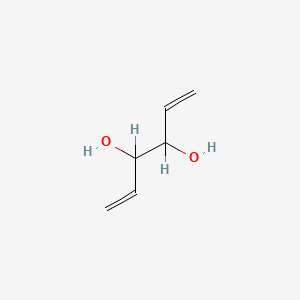
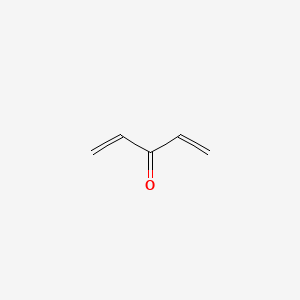


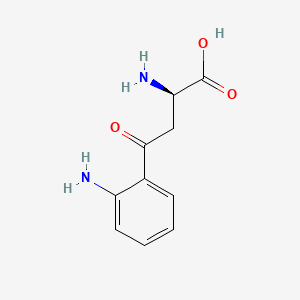
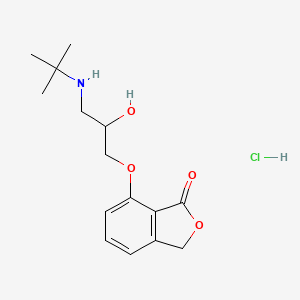
![N-[(3E)-3-benzylidene-9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-6-yl]-3-piperidin-1-ylpropanamide](/img/structure/B1670801.png)
